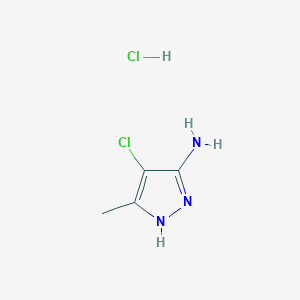
Prostaglandin F1alpha Alcohol
Overview
Description
Prostaglandin F1.alpha. Alcohol is a member of the prostaglandin family, which are 20-carbon chain fatty acids functioning as local hormones. Prostaglandins are derived from arachidonic acid and related fatty acid precursors. Prostaglandin F1.alpha. Alcohol is a derivative of prostaglandin F1.alpha., where the carboxy group has been reduced to the corresponding primary alcohol .
Scientific Research Applications
Prostaglandin F1.alpha. Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Future Directions
Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This suggests potential future directions for the therapeutic use of Prostaglandin F1alpha Alcohol.
Mechanism of Action
Prostaglandin F1.alpha. Alcohol exerts its effects by interacting with specific prostaglandin receptors on the cell surface. These interactions trigger intracellular signaling pathways that regulate various physiological processes, including inflammation, vascular tone, and platelet aggregation .
Similar Compounds:
- Prostaglandin F1.alpha.
- Prostaglandin F2.alpha.
- Prostaglandin E1
- Prostaglandin E2
Comparison: Prostaglandin F1.alpha. Alcohol is unique due to the reduction of its carboxy group to a primary alcohol, which alters its chemical reactivity and biological activity compared to its parent compound, Prostaglandin F1.alpha. This modification can influence its interaction with receptors and its overall pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
Prostaglandin F1alpha Alcohol interacts with various enzymes, proteins, and other biomolecules. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . The 1-series fatty acid precursor is dependent entirely on dietary intake, whereas the 2-series precursor, AA, is stored in greater amounts in the cell membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin F1.alpha. Alcohol, often involves chemoenzymatic methods. A unified strategy for the synthesis of prostaglandins includes the use of biocatalytic retrosynthesis. Key transformations include Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandins typically involves multi-step synthesis processes that ensure high stereoselectivity and yield. The use of biocatalysis in industrial settings has shown great potential for the efficient and scalable production of prostaglandins .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F1.alpha. Alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Prostaglandin F1.alpha. Alcohol can lead to the formation of ketones and carboxylic acids .
properties
IUPAC Name |
(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLDAYOXMEITH-YYFRNVAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



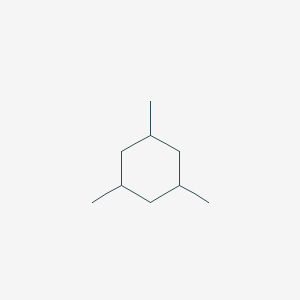
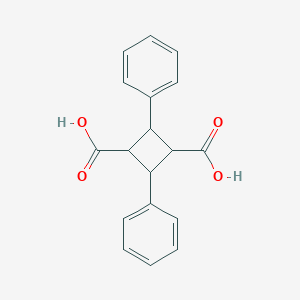
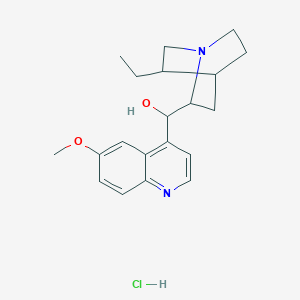
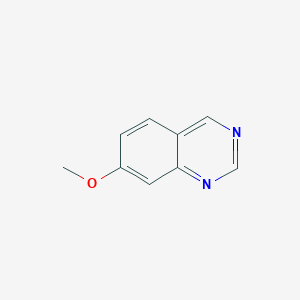
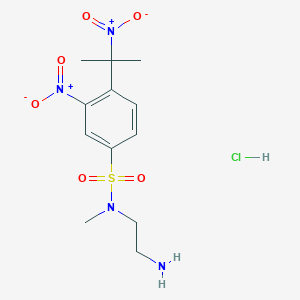

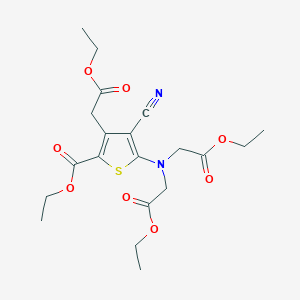

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)


![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)

